
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications in Tuberculosis
Macozinone, a compound structurally related to the specified chemical, is currently undergoing clinical studies for the treatment of tuberculosis (TB). It targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promising results for the development of more efficient TB drug regimens (Makarov & Mikušová, 2020).
Role in D2-like Receptors
Compounds like 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have pharmacophoric groups such as arylcycloalkylamines, which improve the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is responsible for selectivity and potency at these receptors, indicating their potential use in treating conditions related to the dopaminergic system (Sikazwe et al., 2009).
Piperazine-Based Drug Design
Piperazine derivatives are significant in drug design due to their versatility and presence in various therapeutic drugs. Modifications in the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules. These derivatives are explored for a wide range of therapeutic uses including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine, a core component of the mentioned compound, plays a significant role in the anti-mycobacterial activity against Mycobacterium tuberculosis. Molecules containing piperazine as a vital building block have shown potential activity against multidrug-resistant and extremely drug-resistant strains of TB. This underlines the importance of piperazine-based structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives, structurally related to the chemical , exhibit a broad spectrum of biological activities including antitumor, antibacterial, analgesic, diuretics activities, and are also identified as selective phosphodiesterase inhibitors. These derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and have potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-15-11-19(24-14-23-15)26-7-9-27(10-8-26)21(30)18-5-6-20(29)28(25-18)13-16-3-2-4-17(22)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKOLZJLUOLARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

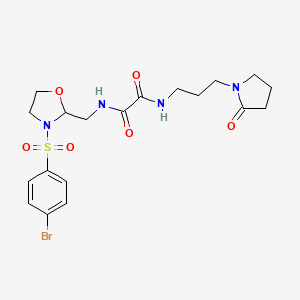
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)
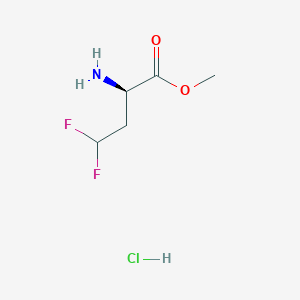
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
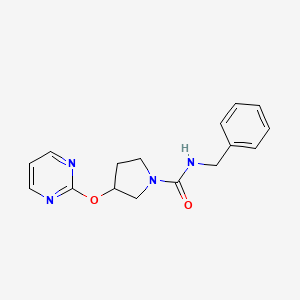
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
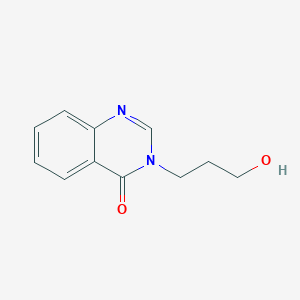
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
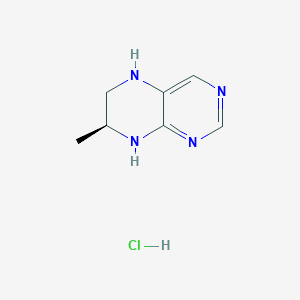
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)